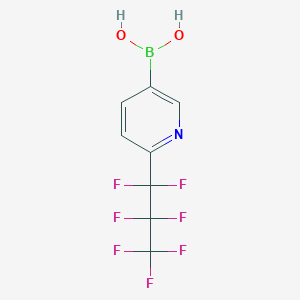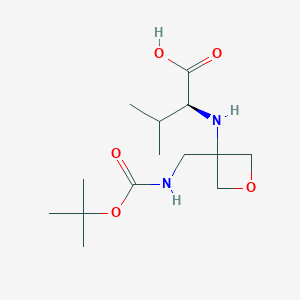![molecular formula C14H18N2O B8049864 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049864.png)
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of benzylamine with a suitable dihalide in the presence of a base, followed by intramolecular cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific structural features and biological activity. Similar compounds include other spiro compounds and benzyl derivatives, which may have different biological activities and applications. Some examples of similar compounds are:
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonane
5-Benzyl-2,6-diazaspiro[3.4]octane
These compounds share the benzyl group and spiro structure but differ in their heteroatoms and ring sizes, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-5,8-diazaspiro[3.5]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-10-16(9-12-5-2-1-3-6-12)14(11-15-13)7-4-8-14/h1-3,5-6H,4,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDIVQYPDKHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
![tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate](/img/structure/B8049819.png)
![(S)-6-((1-trityl-1H-imidazol-4-yl)methyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049822.png)
![tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate](/img/structure/B8049830.png)
![Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate](/img/structure/B8049840.png)
![Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8049849.png)
![Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8049856.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)


